(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone
Beschreibung
This compound features a benzothiazine core substituted with a 1,1-dioxide group, a p-tolyl (4-methylphenyl) group at position 4, and a 2,4-dimethylphenyl ketone at position 2. The p-tolyl and dimethylphenyl substituents contribute steric bulk and lipophilicity, which may affect solubility and biological interactions .
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3S/c1-16-8-11-19(12-9-16)25-15-23(24(26)20-13-10-17(2)14-18(20)3)29(27,28)22-7-5-4-6-21(22)25/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDGJXPZBLEGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone , often referred to as a benzothiazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and other relevant biological activities.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzothiazine core linked to a dimethylphenyl group and a dioxido moiety. This unique structure may contribute to its biological activity through various mechanisms.
Synthesis
The synthesis of benzothiazine derivatives typically involves multi-step chemical reactions that can include cyclization and functional group modifications. For instance, the synthesis may involve the reaction of appropriate precursors under controlled conditions to yield the desired compound with high purity and yield.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of benzothiazine derivatives as acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
- Case Study : In vitro assays demonstrated that certain benzothiazine derivatives exhibit significant AChE inhibitory activity. For example, a related compound showed an IC50 value of 2.7 µM, indicating strong inhibitory potential against AChE .
Other Biological Activities
Beyond AChE inhibition, benzothiazine derivatives have been explored for various biological activities:
- Antimicrobial Activity : Some studies have reported antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Preliminary investigations indicate that these compounds may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of benzothiazine derivatives. Modifications at specific positions on the benzothiazine core or substituent groups can enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Dimethyl substitution on phenyl | Enhanced AChE inhibition |
| Dioxido moiety presence | Increased stability and bioavailability |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In vitro Studies : Various derivatives were synthesized and tested for their AChE inhibition using the Ellman method. Results indicated promising inhibitory effects that warrant further exploration .
- Molecular Docking Studies : Computational methods have been employed to predict binding interactions between the compound and AChE, providing insights into how structural features influence efficacy .
- Comparative Studies : The activity of this compound was compared with other known AChE inhibitors, demonstrating competitive efficacy in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Structural Features
The following table compares structural attributes of analogous benzothiazine and related heterocyclic derivatives:
| Compound Name | Core Heterocycle | Substituents (Position) | Key Functional Groups | Evidence ID |
|---|---|---|---|---|
| (2,4-Dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone | Benzo[b][1,4]thiazine | p-Tolyl (4), 2,4-dimethylphenyl ketone (2) | 1,1-Dioxide | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Benzo[b][1,4]thiazine | 4-Butylphenyl (4), phenyl ketone (2) | 1,1-Dioxide | |
| 2-(2,4-Dihydroxyphenyl)-4H-benzo[d][1,3]thiazin-4-one | Benzo[d][1,3]thiazine | 2,4-Dihydroxyphenyl (2) | Ketone (C4) | |
| 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone | Benzo[e][1,2,4]thiadiazine | Thioether linkage, methylbenzooxazinyl | 1,1-Dioxide, thioether | |
| 2,3-Diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | Tetrahydro-1,3-thiazine | Diphenyl (2,3) | Ketone (C4) |
Key Observations :
- Heterocycle Type : The 1,4-thiazine core (target compound) differs from 1,3-thiazine (e.g., compound in ) in nitrogen/sulfur positioning, altering electronic distribution. The thiadiazine in introduces an additional nitrogen, increasing polarity.
- Substituents : Bulky groups (e.g., 4-butylphenyl in ) reduce solubility compared to hydrophilic dihydroxyphenyl in . The p-tolyl group in the target compound balances lipophilicity and steric effects.
- Functional Groups: The 1,1-dioxide group (target compound, ) enhances stability via resonance, contrasting with non-sulfonated analogs like .
Q & A
Q. Which advanced spectroscopic methods resolve ambiguities in stereochemical assignments?
- Strategies :
- NOESY : Correlate spatial proximity of 2,4-dimethylphenyl protons with the thiazine ring to confirm substituent orientation .
- VCD (Vibrational Circular Dichroism) : Distinguish enantiomers in chiral derivatives .
- Case Study : X-ray crystallography (R-factor = 0.042) unambiguously assigned the (R)-configuration at C3 of the benzothiazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
